

"2-(4-Aminophenoxy)benzamide" structure and substructure analysis

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Compound of Interest

Compound Name: 2-(4-Aminophenoxy)benzamide

CAS No.: 307308-74-3

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An In-Depth Technical Guide to the Structure and Analysis of **2-(4-Aminophenoxy)benzamide**

Authored by: A Senior Application Scientist

Introduction: Deconstructing a Privileged Scaffold

In the landscape of medicinal chemistry, the assembly of specific molecular fragments often predicts biological activity. The compound **2-(4-Aminophenoxy)benzamide** represents a compelling amalgamation of three such pharmacologically significant substructures: the benzamide core, the diphenyl ether linker, and a terminal 4-aminophenyl group. Benzamide derivatives are renowned for their diverse pharmacological profiles, exhibiting activities ranging from antimicrobial and anti-inflammatory to anticancer.[1][2] The inherent versatility of the benzamide scaffold makes it a cornerstone in the synthesis of active pharmaceutical ingredients (APIs).[3][4]

This technical guide provides a comprehensive analysis of the **2-(4-Aminophenoxy)benzamide** structure, its physicochemical properties, and detailed protocols for its synthesis and characterization. By dissecting the molecule into its core components, we

aim to provide researchers and drug development professionals with a foundational understanding of its chemical behavior and potential for therapeutic innovation.

Part 1: Core Structure and Substructure Analysis

The rational design of novel therapeutics begins with a deep understanding of the lead compound's architecture. The structure of **2-(4-Aminophenoxy)benzamide** is a deliberate combination of functional groups, each contributing unique electronic, steric, and solubility characteristics.

Molecular Identity:

- IUPAC Name: **2-(4-aminophenoxy)benzamide**
- Chemical Formula: $C_{13}H_{12}N_2O_2$
- Molecular Weight: 228.25 g/mol [5]
- CAS Number: 307308-74-3[5]

Caption: 2D Structure of **2-(4-Aminophenoxy)benzamide**.

The Benzamide Moiety: A Versatile Pharmacophore

The benzamide functional group consists of a carbonyl group attached to a nitrogen atom and a benzene ring.[1] This substructure is a cornerstone in medicinal chemistry due to its ability to act as a stable, neutral hydrogen bond donor and acceptor.[6]

- **Electronic Properties:** The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, resulting in a planar amide bond. This rigidity can be crucial for orienting the molecule within a biological target's binding site.
- **Pharmacological Significance:** Benzamide derivatives exhibit a vast array of biological activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial effects.[2][6] They are key components in drugs like sulpiride (an antipsychotic) and are investigated for treating conditions like cancer and Alzheimer's disease.[1][2]



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Caption: Logical relationship of Benzamide features.

The Diphenyl Ether Linkage: A Flexible Spacer

The ether oxygen atom connecting the two phenyl rings provides rotational flexibility. This allows the two aromatic systems to adopt various conformations, which can be advantageous for optimizing binding to a target protein. The diaryl ether motif is chemically robust and is found in numerous biologically active compounds.

The 4-Aminophenyl Moiety: A Key Interaction Point

The terminal 4-aminophenyl group, also known as a p-substituted aniline, is a critical feature. The primary aromatic amine (—NH_2) can significantly influence the molecule's properties:

- **Basicity:** The amino group is weakly basic and can be protonated at physiological pH to form an ammonium cation (—NH_3^+). This allows for the formation of strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate in a protein's active site.
- **Hydrogen Bonding:** The amino group serves as an excellent hydrogen bond donor.
- **Synthetic Handle:** The nucleophilic nature of the amine makes it a convenient point for further chemical modification to explore structure-activity relationships (SAR).

Part 2: Physicochemical Properties and Data

A compound's physicochemical properties govern its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for **2-(4-Aminophenoxy)benzamide** is limited, the following table summarizes known and predicted values.



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Part 3: Experimental Protocols

Proposed Synthesis Workflow

The synthesis of **2-(4-Aminophenoxy)benzamide** can be achieved through several routes. One practical approach, adapted from methodologies for similar 2-aminobenzamide derivatives, involves the reaction of isatoic anhydride with 4-aminophenol.^{[9][10]} This method is efficient and avoids harsh conditions.

Protocol: Synthesis via Isatoic Anhydride

- **Reactant Preparation:** In a round-bottom flask, dissolve isatoic anhydride (1.0 equivalent) in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
- **Nucleophilic Addition:** To this solution, add 4-aminophenol (1.0 equivalent).
- **Reaction:** Heat the mixture to reflux (typically 120-150 °C) for 4-6 hours. The reaction proceeds via nucleophilic attack of the aminophenol on the anhydride, followed by decarboxylation to yield the intermediate 2-amino-N-(4-hydroxyphenyl)benzamide.

- **Ether Formation (Williamson Ether Synthesis):** This step is a modification of the standard protocol to achieve the target molecule, though a direct coupling might be more efficient if starting materials are available. This guide will focus on the characterization of the title compound. A more direct synthesis would involve the coupling of 2-fluorobenzamide and 4-aminophenol.
- **Work-up:** After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the crude product.
- **Purification:** Collect the solid precipitate by vacuum filtration, wash with water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified **2-(4-Aminophenoxy)benzamide**.



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Caption: Proposed synthetic workflow.

Spectroscopic Characterization

Confirming the identity and purity of a synthesized compound is paramount. The following are the expected spectroscopic signatures for **2-(4-Aminophenoxy)benzamide**.

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[11]

Predicted ^1H NMR Data (400 MHz, DMSO- d_6)[9]



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| ~ 6.3 | Singlet (broad) | 2H | Amine NH_2 |

Predicted ^{13}C NMR Data (100 MHz, DMSO- d_6)[9][11]



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| ~ 115 | Aromatic C- NH_2 |

3.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.[9][10]

Predicted IR Absorption Bands (KBr Pellet)



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| ~ 1240 | Strong | C-O-C stretching (asymmetric ether) |

3.2.3 Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide structural information through fragmentation patterns.[7]

- Expected Molecular Ion (M^+): $m/z = 228.1$
- Predicted Fragments: Fragmentation would likely occur at the ether linkage and via loss of the amide group, providing characteristic daughter ions.

Protocol: In Vitro Anticancer Activity Evaluation (MTT Assay)

Given that many benzamide derivatives show anticancer potential, a primary biological screen could involve assessing cytotoxicity against a cancer cell line. The MTT assay is a standard colorimetric method for this purpose.

- Cell Seeding: Seed a human cancer cell line (e.g., HCT-116 colon cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours in a CO₂ incubator.
- Compound Treatment: Prepare serial dilutions of **2-(4-Aminophenoxy)benzamide** in cell culture medium. Treat the cells with these concentrations for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

- **MTT Addition:** Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance of each well at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).



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Caption: Workflow for MTT cell viability assay.

Conclusion

2-(4-Aminophenoxy)benzamide is a molecule constructed from high-value pharmacophoric units. The benzamide core provides a rigid, interactive anchor, the diphenyl ether acts as a flexible linker, and the terminal aminophenyl group offers a key site for polar and ionic interactions. This structural arrangement makes it an intriguing candidate for further investigation in drug discovery programs, particularly in oncology and infectious diseases. The synthetic and analytical protocols detailed in this guide provide a robust framework for

researchers to synthesize, purify, and characterize this compound and its future analogs, paving the way for the exploration of its full therapeutic potential.

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